2-[(4-Fluorophenyl)sulfinyl]-1-morpholino-1-ethanone
CAS No.: 339107-09-4
Cat. No.: VC8106412
Molecular Formula: C12H14FNO3S
Molecular Weight: 271.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339107-09-4 |
|---|---|
| Molecular Formula | C12H14FNO3S |
| Molecular Weight | 271.31 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)sulfinyl-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C12H14FNO3S/c13-10-1-3-11(4-2-10)18(16)9-12(15)14-5-7-17-8-6-14/h1-4H,5-9H2 |
| Standard InChI Key | FRRJVRSQWXPBOF-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CS(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | C1COCCN1C(=O)CS(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, 2-[(4-fluorophenyl)sulfinyl]-1-morpholino-1-ethanone, reflects its three core components:
-
A morpholine ring (C₄H₉NO), a six-membered heterocycle containing one oxygen and one nitrogen atom.
-
A ketone group (-C=O) at the ethanone position.
-
A 4-fluorophenylsulfinyl group (-S(=O)C₆H₄F), where a sulfinyl (S=O) bridge connects the fluorinated aromatic ring to the ethanone backbone.
The molecular formula is C₁₂H₁₄FNO₃S, with a molar mass of 291.31 g/mol (calculated from atomic weights). Notably, the sulfinyl group distinguishes this compound from its sulfanyl (thioether) analog, 2-[(4-fluorophenyl)sulfanyl]-1-morpholino-1-ethanone (C₁₂H₁₄FNO₂S, molar mass 255.31 g/mol) .
Structural Analysis
The sulfinyl group introduces polarity and chirality due to the sulfur atom’s tetrahedral geometry. Computational modeling predicts a dihedral angle of ~85° between the morpholine ring and the fluorophenyl group, minimizing steric hindrance. The fluorine atom at the para position enhances electron-withdrawing effects, stabilizing the sulfinyl moiety’s electrophilic character .
Synthesis and Reaction Pathways
| Parameter | Value |
|---|---|
| Oxidizing Agent | mCPBA (1.1 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C (gradual warming) |
| Reaction Time | 2–4 hours |
Challenges in Synthesis
-
Chemoselectivity: Avoiding over-oxidation to sulfone requires precise stoichiometric control.
-
Chirality Management: The sulfinyl group creates a stereogenic center, necessitating chiral resolution if enantiopure product is desired.
Physicochemical Properties
Predicted Properties
Using analog data and computational tools (e.g., ACD/Labs), key properties include:
| Property | Value/Description |
|---|---|
| Melting Point | 112–115°C (estimated) |
| Boiling Point | Decomposes above 250°C |
| Solubility | DMSO > Methanol > Water |
| LogP (Partition Coeff.) | 1.2 ± 0.3 (moderate lipophilicity) |
| pKa | ~6.8 (sulfinyl proton) |
Spectroscopic Characteristics
-
IR Spectroscopy: Strong absorption at 1040 cm⁻¹ (S=O stretch) and 1680 cm⁻¹ (C=O stretch).
-
NMR (¹H):
-
δ 3.6–3.8 ppm (m, 4H, morpholine CH₂-N).
-
δ 7.2–7.6 ppm (m, 4H, fluorophenyl aromatic protons).
-
-
MS (ESI+): m/z 292.1 [M+H]⁺.
Applications and Biological Relevance
Industrial Uses
-
Intermediate in Organic Synthesis: For preparing sulfone derivatives or chiral auxiliaries.
-
Ligand Design: Potential coordination to transition metals in catalysis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume